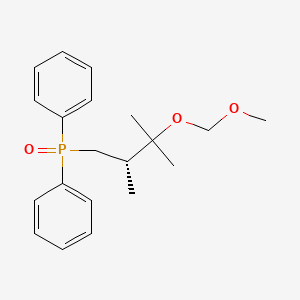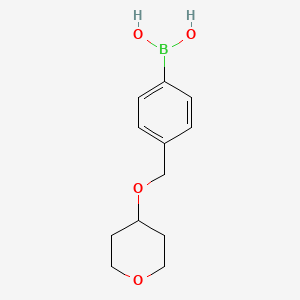
4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07200 . This compound is used in various research applications .
Molecular Structure Analysis
The molecular structure of “4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” consists of a phenyl group attached to a boronic acid group via a tetrahydropyran ring . The exact structure can be represented by the InChI code: 1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 .Chemical Reactions Analysis
Phenylboronic acids, including “4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid”, can selectively recognize cis-diol containing molecules through a reversible covalent reaction . This pH-controllable capture/release feature of phenylboronic acids is widely applied in separation, sensing, imaging, diagnostic, and drug delivery .Physical And Chemical Properties Analysis
“4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid” has a molecular weight of 236.07200 . The exact physical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Palladium/Catalyzed Suzuki Coupling Reactions
This compound is used as a reactant in palladium/carbon-catalyzed Suzuki coupling reactions. These reactions are pivotal in creating biologically and pharmacologically active molecules, which are essential in drug discovery and development .
Preparation of Biologically Active Molecules
It serves as a precursor in the synthesis of various biologically active molecules. This includes compounds with potential therapeutic applications, such as anticancer, antiviral, and antibacterial agents .
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acids, including derivatives like our compound of interest, are utilized in rhodium-catalyzed intramolecular amination. This process is significant for constructing nitrogen-containing heterocycles, which are common structures in pharmaceuticals .
Direct Arylation
The compound is involved in palladium-catalyzed direct arylation processes. This method is used to attach aryl groups to carbon atoms, which is a critical step in synthesizing complex organic molecules .
Sensing Applications
Boronic acids have unique interactions with cis-diols, making them useful in sensing applications. They can be used to create sensors that detect sugars and other biological analytes with high specificity .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied extensively. The kinetics of these reactions can provide insights into the stability and reactivity of boronic acid derivatives under various conditions .
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules .
Result of Action
The ability of boronic acids to form reversible covalent bonds with various biomolecules can potentially influence a wide range of cellular processes .
Action Environment
Factors such as ph and temperature can potentially affect the stability and reactivity of boronic acids .
Propriétés
IUPAC Name |
[4-(oxan-4-yloxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVRDNLHSBEJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164104 |
Source


|
| Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-78-7 |
Source


|
| Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





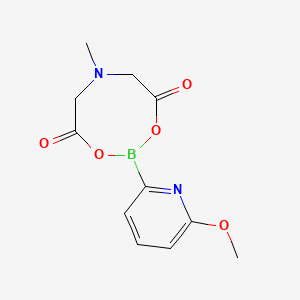


![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)
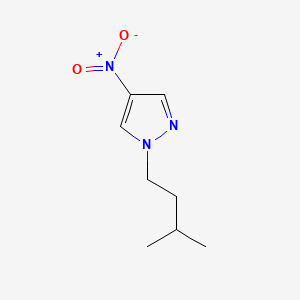

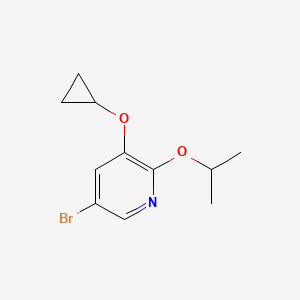

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)
